molecular formula C19H20IN3O4S B15172145 tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate

Cat. No.: B15172145
M. Wt: 513.4 g/mol
InChI Key: QVQJPCJFIBPQGH-UHFFFAOYSA-N
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Description

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, an iodo substituent, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a pyrrolo[2,3-b]pyridine derivative, followed by the introduction of the phenylsulfonyl group. The final step involves the protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. The presence of the tert-butyl carbamate and phenylsulfonyl groups in the compound of interest provides unique reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C19H20IN3O4S

Molecular Weight

513.4 g/mol

IUPAC Name

tert-butyl N-[[1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methyl]carbamate

InChI

InChI=1S/C19H20IN3O4S/c1-19(2,3)27-18(24)22-11-13-9-15-16(20)12-23(17(15)21-10-13)28(25,26)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,22,24)

InChI Key

QVQJPCJFIBPQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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